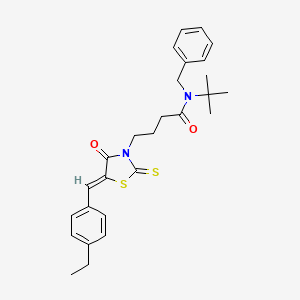
(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C27H32N2O2S2 and its molecular weight is 480.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-benzyl-N-(tert-butyl)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, with the CAS number 315244-12-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant data and case studies.
The molecular formula of the compound is C27H32N2O2S2, with a molar mass of 480.69 g/mol. The structure features a thiazolidinone moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N2O2S2 |
| Molar Mass | 480.69 g/mol |
| CAS Number | 315244-12-3 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazolidinone derivatives demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of specific substituents influenced their efficacy, with optimal configurations enhancing activity against pathogens .
Antioxidant Properties
The compound's structural characteristics suggest potential antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Similar compounds have shown promising results in assays measuring free radical scavenging activity and lipid peroxidation inhibition . For instance, related thiazolidinones demonstrated significant inhibition of lipid peroxidation and scavenging of hydroxyl radicals.
Cytotoxicity and Antitumor Activity
Cytotoxicity studies are essential for evaluating the therapeutic potential of this compound. Preliminary findings suggest that compounds within this class may exhibit selective cytotoxicity towards cancer cell lines. For example, one study reported that a related thiazolidinone derivative showed an IC50 value of 83.20 μM against K562 leukemia cells, indicating moderate cytotoxic effects .
Case Studies
- Antimicrobial Efficacy : A study synthesized various thiazolidinone derivatives and tested their antimicrobial activities against multiple bacterial strains. The results indicated that modifications at specific positions significantly enhanced antibacterial properties, suggesting that this compound may follow similar trends .
- Antioxidant Activity : In vitro assays demonstrated that thiazolidinone derivatives could inhibit lipid peroxidation effectively. The antioxidant capacity was evaluated using DPPH and ABTS assays, where certain modifications led to improved scavenging activities .
- Cytotoxicity Tests : In vitro studies on cancer cell lines revealed that some thiazolidinones exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. These findings underscore the potential for further development of this compound as an anticancer agent .
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2S2/c1-5-20-13-15-21(16-14-20)18-23-25(31)28(26(32)33-23)17-9-12-24(30)29(27(2,3)4)19-22-10-7-6-8-11-22/h6-8,10-11,13-16,18H,5,9,12,17,19H2,1-4H3/b23-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSRJRPSYNBLFJ-NKFKGCMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CC3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














